

# Application Notes and Protocols for Determining SHP099 IC50

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## Compound of Interest

Compound Name: SHP099

Cat. No.: B560175

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## Introduction

**SHP099** is a potent and selective allosteric inhibitor of Shp2 (Src homology 2 domain-containing protein tyrosine phosphatase 2), a non-receptor protein tyrosine phosphatase that plays a critical role in cell signaling.<sup>[1][2][3]</sup> Shp2 is a key component of the RAS-ERK signaling pathway, which is frequently dysregulated in various cancers.<sup>[2][4][5][6]</sup> By stabilizing Shp2 in an auto-inhibited conformation, **SHP099** effectively blocks downstream signaling, leading to reduced cell proliferation and tumor growth.<sup>[1][2][7]</sup> These application notes provide detailed protocols for determining the IC<sub>50</sub> of **SHP099** in various biochemical and cellular assays, enabling researchers to accurately assess its potency and efficacy.

## Data Presentation: SHP099 IC50 Values

The following tables summarize the reported IC<sub>50</sub> values for **SHP099** in biochemical and cellular assays.

Table 1: Biochemical IC<sub>50</sub> Values of **SHP099** against Wild-Type and Mutant SHP2

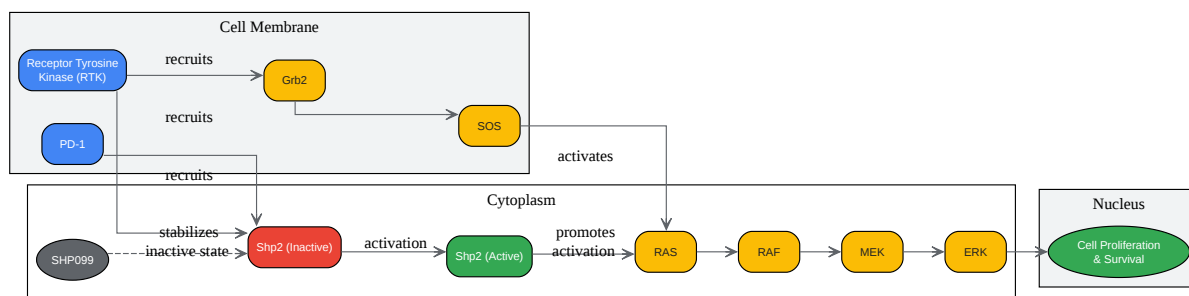
Target	IC50 (μM)	Assay Conditions
SHP2 (Wild-Type)	0.071	Fluorescence-based biochemical assay.[1][2][3][8]
SHP2 (D61Y)	1.241	Not specified.[9]
SHP2 (E69K)	0.416	Not specified.[9][10]
SHP2 (A72V)	1.968	Not specified.[9]
SHP2 (E76K)	2.896	Not specified.[9]

Table 2: Cellular IC50 Values of **SHP099** in Cancer Cell Lines

Cell Line	IC50 (μM)	Assay Type
MV4-11 (Leukemia)	0.32	Cell proliferation assay.[9]
TF-1 (Erythroleukemia)	1.73	Cell proliferation assay.[9]
KYSE-520 (Esophageal Cancer)	1.4	Cell proliferation assay.[11]
MDA-MB-468 (Breast Cancer)	~0.25 (p-ERK inhibition)	SureFire p-ERK assay.[12]

## Signaling Pathway and Mechanism of Action

**SHP099** is an allosteric inhibitor that binds to a tunnel-like pocket at the interface of the N-SH2, C-SH2, and PTP domains of Shp2.[1][13] This binding stabilizes the auto-inhibited conformation of Shp2, preventing its activation and subsequent dephosphorylation of target proteins. The primary signaling pathway affected by **SHP099** is the RAS-ERK pathway, which is crucial for cell proliferation and survival.



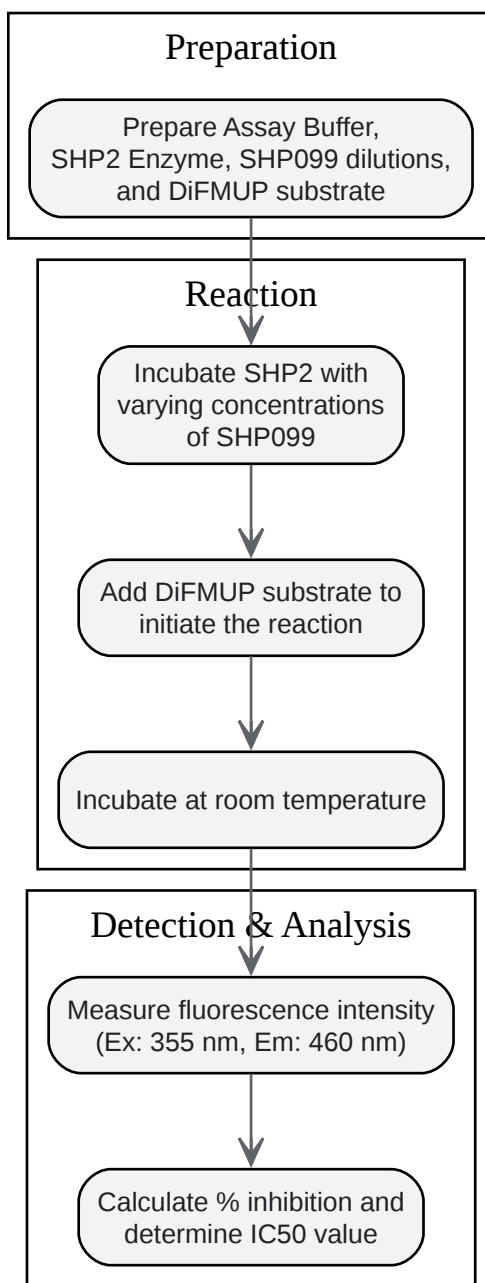
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SHP2-mediated RAS-ERK signaling pathway and **SHP099** inhibition.

## Experimental Protocols

### Biochemical Assay for SHP2 Inhibition (Fluorescence-Based)

This protocol describes a fluorescence-based in vitro assay to determine the IC<sub>50</sub> of **SHP099** against Shp2 using a synthetic phosphopeptide substrate.



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Workflow for the biochemical SHP2 inhibition assay.

Materials:

- Recombinant human SHP2 protein
- **SHP099**

- DiFMUP (6,8-Difluoro-4-Methylumbelliferyl Phosphate)
- Assay Buffer: 50 mM Bis-Tris (pH 6.0), 50 mM NaCl, 5 mM DTT, 0.01% Tween-20
- 384-well black microplates
- Fluorescence plate reader

#### Procedure:

- Compound Preparation: Prepare a serial dilution of **SHP099** in DMSO, and then dilute further in Assay Buffer to the desired final concentrations.
- Enzyme Preparation: Dilute the recombinant SHP2 protein in Assay Buffer to a final concentration of 0.5 nM.
- Reaction Setup:
  - Add 5  $\mu$ L of the diluted **SHP099** solutions to the wells of a 384-well plate.
  - Add 10  $\mu$ L of the diluted SHP2 enzyme solution to each well.
  - Incubate for 30 minutes at room temperature.
- Enzymatic Reaction:
  - Prepare a solution of DiFMUP in Assay Buffer at a concentration corresponding to the  $K_m$  value for SHP2.
  - Add 10  $\mu$ L of the DiFMUP solution to each well to initiate the reaction. The final reaction volume is 25  $\mu$ L.
- Data Acquisition:
  - Immediately measure the fluorescence intensity at an excitation wavelength of 355 nm and an emission wavelength of 460 nm.
  - Continue to read the fluorescence every 5 minutes for 30-60 minutes.

- Data Analysis:
  - Calculate the rate of reaction for each concentration of **SHP099**.
  - Determine the percent inhibition relative to the DMSO control.
  - Plot the percent inhibition against the logarithm of the **SHP099** concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

## Cellular Assay for p-ERK Inhibition

This protocol measures the ability of **SHP099** to inhibit the phosphorylation of ERK in a cellular context, providing a measure of its target engagement and downstream signaling effects.

### Materials:

- Cancer cell line known to be dependent on SHP2 signaling (e.g., KYSE-520, MDA-MB-468)
- Complete cell culture medium
- **SHP099**
- Growth factor (e.g., EGF, FGF)
- Lysis buffer
- Antibodies: anti-p-ERK1/2, anti-total-ERK1/2, and appropriate secondary antibodies
- Western blotting reagents and equipment or a quantitative immunoassay kit (e.g., SureFire p-ERK assay)

### Procedure:

- Cell Culture: Seed the cells in 96-well plates and allow them to adhere overnight.
- Compound Treatment:
  - Prepare serial dilutions of **SHP099** in cell culture medium.

- Replace the medium in the wells with the **SHP099**-containing medium and incubate for 2-4 hours.
- Growth Factor Stimulation:
  - Stimulate the cells with an appropriate growth factor for 10-15 minutes to induce ERK phosphorylation.
- Cell Lysis:
  - Aspirate the medium and lyse the cells according to the manufacturer's protocol for the chosen detection method.
- Detection of p-ERK:
  - Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with anti-p-ERK and anti-total-ERK antibodies.
  - Quantitative Immunoassay: Follow the manufacturer's instructions for the specific kit being used.
- Data Analysis:
  - Quantify the p-ERK signal and normalize it to the total ERK signal.
  - Calculate the percent inhibition of p-ERK for each **SHP099** concentration relative to the stimulated, untreated control.
  - Plot the percent inhibition against the logarithm of the **SHP099** concentration to determine the IC<sub>50</sub> value.

## Clonogenic Cell Proliferation Assay

This assay assesses the long-term effect of **SHP099** on the ability of single cells to proliferate and form colonies.

Materials:

- Cancer cell line of interest
- Complete cell culture medium
- **SHP099**
- 6-well plates
- Crystal Violet staining solution (0.5% crystal violet in 25% methanol)

Procedure:

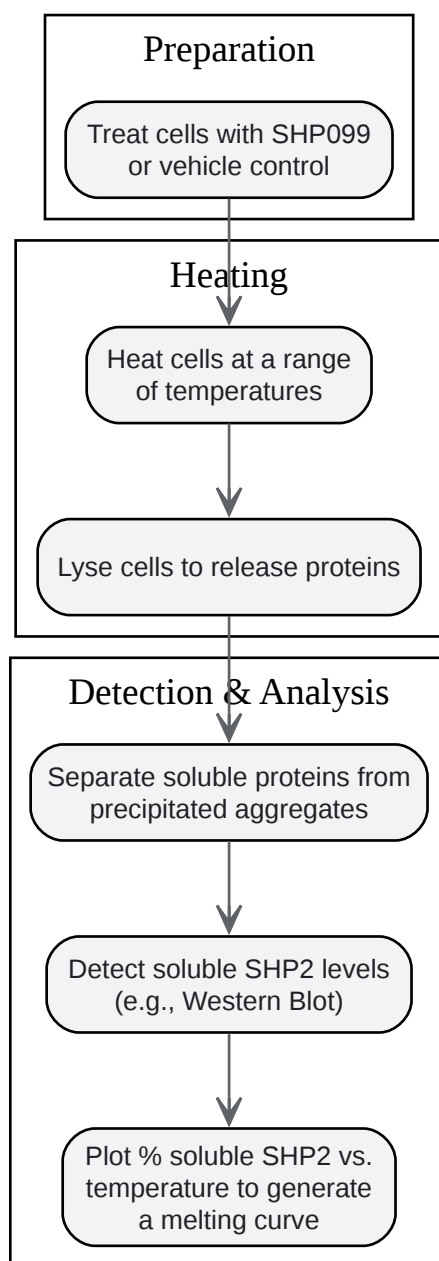
- Cell Seeding:
  - Prepare a single-cell suspension of the cancer cells.
  - Seed a low density of cells (e.g., 500-1000 cells per well) in 6-well plates.
- Compound Treatment:
  - Allow the cells to adhere for 24 hours.
  - Replace the medium with fresh medium containing serial dilutions of **SHP099**.
- Colony Formation:
  - Incubate the plates for 7-14 days, allowing colonies to form.
- Staining and Counting:
  - Wash the wells with PBS.
  - Fix the colonies with methanol for 15 minutes.
  - Stain the colonies with Crystal Violet solution for 20 minutes.
  - Wash the wells with water and allow them to air dry.
  - Count the number of colonies (typically defined as >50 cells).



- Data Analysis:
  - Calculate the surviving fraction for each treatment condition by normalizing the number of colonies to the plating efficiency of the untreated control.
  - Plot the surviving fraction against the **SHP099** concentration to determine the IC50 value.

## Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm direct target engagement of **SHP099** with Shp2 in intact cells by measuring changes in the thermal stability of the protein upon ligand binding.[\[14\]](#)  
[\[15\]](#)[\[16\]](#)



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### Workflow for the Cellular Thermal Shift Assay (CETSA).

#### Materials:

- Cells expressing SHP2
- **SHP099**

- PBS
- Lysis buffer with protease inhibitors
- PCR tubes or plates
- Thermal cycler
- Western blotting reagents and anti-SHP2 antibody

Procedure:

- Cell Treatment: Treat cultured cells with **SHP099** or a vehicle control for a defined period.
- Heating:
  - Harvest the cells and resuspend them in PBS.
  - Aliquot the cell suspension into PCR tubes.
  - Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling to 4°C.
- Lysis and Separation:
  - Lyse the cells by freeze-thaw cycles.
  - Centrifuge the lysates at high speed to pellet the aggregated proteins.
- Detection:
  - Collect the supernatant containing the soluble proteins.
  - Analyze the amount of soluble SHP2 in each sample by Western blotting.
- Data Analysis:
  - Quantify the band intensities for SHP2 at each temperature.

- Plot the percentage of soluble SHP2 relative to the unheated control against the temperature to generate a melting curve.
- A shift in the melting curve to a higher temperature in the presence of **SHP099** indicates target engagement and stabilization. The EC50 for target engagement can be determined by performing the assay at a fixed temperature with varying concentrations of **SHP099**.

## Conclusion

The protocols outlined in these application notes provide a comprehensive framework for characterizing the inhibitory activity of **SHP099**. By employing a combination of biochemical and cellular assays, researchers can gain valuable insights into the potency, mechanism of action, and cellular efficacy of this promising therapeutic agent. Consistent and reproducible data generated using these methods will be instrumental in advancing the development of SHP2 inhibitors for the treatment of cancer and other diseases.

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